2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
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Overview
Description
2-bromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno2,3-fbenzothiole core substituted with bromine and two ethylhexyl groups, which contribute to its distinct chemical behavior and solubility characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole typically involves multi-step organic reactions. One common approach is the bromination of a precursor molecule, followed by the introduction of ethylhexyl groups through alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thieno2,3-fbenzothiole derivatives.
Scientific Research Applications
2-bromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: The compound is utilized in the production of high-performance materials, such as organic photovoltaics and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-bromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole involves its interaction with molecular targets and pathways. The bromine and ethylhexyl groups influence the compound’s electronic properties, enabling it to participate in various chemical and biological processes. For instance, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole : Lacks the bromine substituent, resulting in different reactivity and applications.
- 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene : A related compound with thiophene units, used in similar applications but with distinct electronic properties.
Uniqueness
2-bromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole stands out due to its bromine substituent, which enhances its reactivity and allows for the synthesis of a diverse range of derivatives. This unique feature makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37BrS2/c1-5-9-11-18(7-3)15-21-20-13-14-28-25(20)22(16-19(8-4)12-10-6-2)23-17-24(27)29-26(21)23/h13-14,17-19H,5-12,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDJSCOTSGBZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C=CSC2=C(C3=C1SC(=C3)Br)CC(CC)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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